molecular formula C23H17N3O3S B2930116 (E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 374697-41-3

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2930116
CAS No.: 374697-41-3
M. Wt: 415.47
InChI Key: FENSSULBNNJMIY-DTQAZKPQSA-N
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Description

This compound belongs to a class of acrylonitrile derivatives featuring a thiazole ring linked to a coumarin (2H-chromen-2-one) moiety and an ethoxyphenylamino substituent. Its structural uniqueness arises from the conjugation of the acrylonitrile core with electron-rich aromatic systems, which may confer bioactivity relevant to anticancer, antimicrobial, or enzyme-inhibitory applications .

Properties

IUPAC Name

(E)-3-(2-ethoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c1-2-28-21-10-6-4-8-18(21)25-13-16(12-24)22-26-19(14-30-22)17-11-15-7-3-5-9-20(15)29-23(17)27/h3-11,13-14,25H,2H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENSSULBNNJMIY-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound with significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. The key steps usually include:

  • Formation of the Thiazole Ring : This is achieved through condensation reactions involving thioamide derivatives and α-halo ketones.
  • Coupling with Ethoxyphenylamine : The thiazole derivative is then coupled with 2-ethoxyphenylamine to introduce the phenyl substituent.
  • Acrylonitrile Introduction : The final step involves the introduction of the acrylonitrile moiety, which can be performed via nucleophilic substitution reactions.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of compounds containing thiazole and acrylonitrile moieties. For instance:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro assays indicated an IC50 value of approximately 5 µM against MCF-7 cells, suggesting potent anticancer activity .

Antimicrobial Activity

The antibacterial properties of thiazole derivatives are well-documented. Research indicates that compounds similar to this compound exhibit:

  • Broad-Spectrum Activity : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Thiazole Ring Essential for cytotoxicity; enhances interaction with target proteins .
Ethoxy Group Contributes to lipophilicity, improving membrane permeability .
Acrylonitrile Moiety Increases reactivity towards biological targets .

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on apoptosis in cancer cells, revealing that it induces apoptosis through the mitochondrial pathway, evidenced by increased caspase activity .
  • Antimicrobial Evaluation : Another study investigated its efficacy against resistant bacterial strains, demonstrating that it outperformed traditional antibiotics in certain cases, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin-Thiazole Core

Compound A : (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile
  • Key Difference : Bromine substitution at the 6-position of the coumarin ring.
  • Impact: Increases molecular weight (479.348 g/mol vs. Bromine’s electron-withdrawing effect could alter electronic distribution in the coumarin system .
  • Synthetic Pathway : Similar to the target compound, using condensation of substituted aldehydes with thiazole-acetonitrile precursors under triethylamine catalysis .
Compound B : (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile
  • Key Difference : Replacement of coumarin with a benzo[f]chromen-3-one system and substitution of ethoxyphenyl with chlorophenyl.
  • The chloro substituent introduces a stronger electron-withdrawing effect compared to ethoxy, affecting reactivity and binding affinity .
Compound C : (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
  • Key Difference : Multi-substituted phenyl ring (Br, OH, OMe) and 4-chlorophenylthiazole.
  • Steric hindrance from the bulky substituents may reduce binding efficiency in some targets .

Electronic and Steric Effects

Compound Substituent on Coumarin Aromatic Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-oxo-2H-chromen-3-yl 2-ethoxyphenylamino Ethoxy, acrylonitrile ~450 (estimated)
Compound A 6-bromo-2-oxo-2H-chromen 2-ethoxyphenyl Bromine, ethoxy 479.348
Compound B 3-oxo-benzo[f]chromen 4-chlorophenyl Chlorine, extended aromatic ~470 (estimated)
Compound C N/A 3-bromo-4-hydroxy-5-methoxyphenyl Br, OH, OMe, Cl 447.7

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Ethoxy (target) and methoxy (Compound C) are electron-donating, enhancing solubility, while chloro (Compound B) and bromo (Compound A) are electron-withdrawing, modulating electronic density.
  • Aromatic Systems : Benzo[f]chromen (Compound B) offers extended conjugation for improved target binding, whereas brominated coumarin (Compound A) may enhance halogen bonding in biological systems.

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